molecular formula C7H15NO3S B12339974 3-Methoxycyclohexane-1-sulfonamide

3-Methoxycyclohexane-1-sulfonamide

Cat. No.: B12339974
M. Wt: 193.27 g/mol
InChI Key: CEDHSBAKFPWPGR-UHFFFAOYSA-N
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Description

3-Methoxycyclohexane-1-sulfonamide is an organic compound with the molecular formula C7H15NO3S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a methoxy-substituted cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfonamides typically involves the reaction between amines and sulfonyl chlorides in the presence of a base. For 3-Methoxycyclohexane-1-sulfonamide, the process would involve the reaction of 3-methoxycyclohexylamine with a suitable sulfonyl chloride under basic conditions .

Industrial Production Methods: Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxycyclohexane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methoxycyclohexane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxycyclohexane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act by inhibiting enzymes involved in folate metabolism, such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for DNA replication and cell division in bacteria .

Comparison with Similar Compounds

    Sulfanilamide: A simpler sulfonamide with a benzene ring instead of a cyclohexane ring.

    Sulfamethoxazole: A sulfonamide with a methoxy group on a benzene ring.

    Sulfadiazine: A sulfonamide with a pyrimidine ring.

Uniqueness: 3-Methoxycyclohexane-1-sulfonamide is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to aromatic sulfonamides. This can result in different biological activities and chemical reactivity .

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

3-methoxycyclohexane-1-sulfonamide

InChI

InChI=1S/C7H15NO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10)

InChI Key

CEDHSBAKFPWPGR-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC(C1)S(=O)(=O)N

Origin of Product

United States

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